Nalpha-Boc-Nepsilon-4-toluenesulfonyl-L-lysine dicyclohexylammonium salt
CAS No.: 16948-08-6
Cat. No.: VC13434940
Molecular Formula: C30H51N3O6S
Molecular Weight: 581.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16948-08-6 |
|---|---|
| Molecular Formula | C30H51N3O6S |
| Molecular Weight | 581.8 g/mol |
| IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
| Standard InChI | InChI=1S/C18H28N2O6S.C12H23N/c1-13-8-10-14(11-9-13)27(24,25)19-12-6-5-7-15(16(21)22)20-17(23)26-18(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-11,15,19H,5-7,12H2,1-4H3,(H,20,23)(H,21,22);11-13H,1-10H2/t15-;/m0./s1 |
| Standard InChI Key | ZJXFVVHYBAPBHA-RSAXXLAASA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Introduction
Chemical Structure and Properties
Molecular Composition
The Boc group (acid-labile) and tosyl group (base-stable) provide orthogonal protection, allowing sequential deprotection under specific conditions. The dicyclohexylammonium salt enhances solubility and stability during synthesis.
Synthesis and Manufacturing
Key Synthetic Steps
The synthesis involves multi-step protection strategies:
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Tosylation of ε-Amino Group: The ε-amino group is first protected with tosyl chloride under basic conditions to form Nε-tosyl-L-lysine.
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Boc Protection of α-Amino Group: The α-amino group is then protected with di-tert-butyl dicarbonate (Boc-anhydride) in a pH-controlled environment.
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Salt Formation: The final step involves converting the carboxylic acid to a dicyclohexylammonium salt to improve handling and storage stability .
Advantages of the Synthesis Method
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Orthogonal Protection: Tosyl and Boc groups allow selective deprotection (e.g., Boc removal via TFA, tosyl cleavage via hydrogenolysis) .
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Minimized Impurities: Use of controlled pH and low-temperature reactions ensures high purity (>98%) .
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Scalability: The process is optimized for large-scale production, critical for pharmaceutical applications .
Applications in Peptide Synthesis and Drug Development
Role in Peptide Synthesis
The compound is particularly valuable in synthesizing peptides with lysine residues in critical positions, such as enzyme inhibitors or vaccine antigens.
Contributions to Drug Development
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Bioavailability Optimization: Stable protective groups reduce premature degradation, improving peptide half-life .
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Targeted Drug Delivery: Tosyl groups can be replaced with targeting moieties (e.g., antibodies, nanoparticles) .
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Therapeutic Peptides: Used in synthesizing peptides for cancer, autoimmune diseases, and neurodegenerative disorders .
Future Directions and Research Gaps
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Biological Activity Studies: Limited data exist on the compound’s direct interactions with biological targets. Further studies are needed to explore its pharmacological potential.
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Green Chemistry Approaches: Developing solvent-free or catalytic methods to reduce environmental impact.
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Nanoscale Applications: Investigating its role in peptide-nanoparticle conjugates for targeted drug delivery.
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